![molecular formula C15H14FNO2 B3040424 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 200000-54-0](/img/structure/B3040424.png)
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Overview
Description
4-Fluorophenibut (developmental code name CGP-11130; also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist which was never marketed. It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA) .
Scientific Research Applications
Crystal Structure Analysis : The structure of 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine), a compound similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, was analyzed in a study by Burns and Hagaman (1993). They reported that the compound consists of a planar acetate anion with a fluorophenyl group attached at a specific angle, forming hydrogen bonds in its crystal structure (Burns & Hagaman, 1993).
Optical Properties Modification : A study by Katlenok and Balashev (2012) on aryl-substituted benzothiazoles, which are structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, revealed that cyclometallation in an acetic acid medium can significantly modify their optical properties (Katlenok & Balashev, 2012).
Synthesis of Novel Compounds : A research by He et al. (2011) on the synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, structurally related to the compound , explored its potential use in tumor imaging. This study highlights the broader application of fluorinated acetates in medical imaging (He et al., 2011).
Chemical Reaction Studies : The reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid was studied by Gornostaev et al. (2019), providing insights into the chemical behavior of benzylamino compounds under certain conditions (Gornostaev et al., 2019).
Heparanase Inhibition : Courtney et al. (2005) identified a novel series of benzoxazol-5-yl acetic acid derivatives, including compounds structurally similar to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, as heparanase inhibitors with anti-angiogenic properties (Courtney et al., 2005).
Diuretic Activity Studies : Shutske et al. (1982) synthesized a series of oxy]acetic acids, including compounds with structural similarities to 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, and tested them for diuretic activity in animal models (Shutske et al., 1982).
properties
IUPAC Name |
2-(benzylamino)-2-(4-fluorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFSTPSQOLFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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